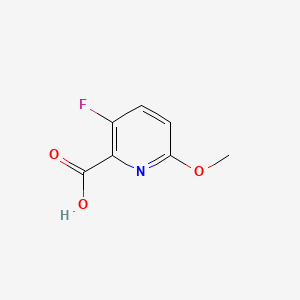

3-Fluoro-6-methoxypyridine-2-carboxylic acid

Descripción general

Descripción

3-Fluoro-6-methoxypyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . This compound is of interest due to its unique chemical properties, which make it useful in various scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a hydrogen atom in the pyridine ring under basic conditions . For example, 3,6-Difluoro-2-methoxypyridine can be synthesized from 2,3,6-trifluoropyridine in methanol in the presence of sodium methoxide .

Industrial Production Methods

Industrial production of 3-Fluoro-6-methoxypyridine-2-carboxylic acid typically involves large-scale chemical synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-6-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

Nucleophilic Reagents: Sodium methoxide, potassium fluoride, and other strong bases are commonly used in substitution reactions.

Oxidizing and Reducing Agents: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Compounds

3-Fluoro-6-methoxypyridine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its structure allows for the introduction of various functional groups, making it versatile in organic synthesis. Researchers have utilized this compound to create derivatives that exhibit enhanced biological activity and stability.

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. This property is exploited in the development of new materials and specialty chemicals with specific reactivity profiles .

Biological Applications

Pharmaceutical Development

Fluorinated compounds like this compound are often integrated into pharmaceutical design due to their improved metabolic stability and bioavailability. The compound has potential applications in developing drug candidates targeting specific enzymes or receptors, particularly in cancer therapy .

Case Study: Anticancer Activity

A study examined the cytotoxic effects of various fluorinated pyridines on FaDu hypopharyngeal tumor cells. Results indicated that derivatives of this compound exhibited significant cytotoxicity and induced apoptosis compared to standard treatments, suggesting its potential as an anticancer agent.

Case Study: Enzyme Inhibition

Research focusing on enzyme interactions revealed that this compound could effectively inhibit enzymes involved in metabolic pathways related to cancer progression. This highlights its potential role in designing enzyme inhibitors for therapeutic purposes.

Agrochemical Applications

The unique properties of fluorinated pyridines make them suitable for use in agrochemicals. The compound's ability to enhance biological activity can lead to improved efficacy in pest control agents and herbicides. Its incorporation into agrochemical formulations may enhance the stability and effectiveness of these products .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-Fluoro-6-methoxypyridine-2-carboxylic acid depends on its specific applicationThe electron-withdrawing effect of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoro-6-methylpyridine-2-carboxylic acid: This compound has a similar structure but with a methyl group instead of a methoxy group.

2-Fluoropyridine: A simpler fluorinated pyridine with a single fluorine atom at the 2-position.

4-Fluoropyridine: Another fluorinated pyridine with the fluorine atom at the 4-position.

Uniqueness

3-Fluoro-6-methoxypyridine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring. This combination of substituents can significantly influence the compound’s chemical and biological properties, making it a versatile and valuable compound in various research and industrial applications .

Actividad Biológica

3-Fluoro-6-methoxypyridine-2-carboxylic acid is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The presence of the fluorine atom enhances its reactivity and biological interactions, making it a compound of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Fluorine atom at the 3-position

- Methoxy group at the 6-position

- Carboxylic acid group at the 2-position

This unique arrangement contributes to its distinct chemical reactivity and biological properties, differentiating it from other similar compounds.

The biological activity of this compound is primarily attributed to its ability to engage in non-covalent interactions with various biological targets. The electron-withdrawing nature of the fluorine atom enhances the compound's binding affinity to receptors and enzymes through hydrogen bonding and other intermolecular forces. This property is crucial for its potential applications in drug development.

Biological Activities

-

Anticancer Activity :

Studies have indicated that fluorinated pyridines, including this compound, may exhibit anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy . -

Enzyme Inhibition :

The compound's structure allows it to interact effectively with enzymes involved in various metabolic pathways. For instance, it has been noted for its potential to inhibit certain enzymes that play roles in cancer progression and other diseases. -

Neuropharmacological Effects :

There is emerging evidence that compounds like this compound may target neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various fluorinated pyridines on FaDu hypopharyngeal tumor cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity and apoptosis induction compared to standard treatments like bleomycin. This indicates a promising avenue for further research into the anticancer potential of this compound .

Case Study 2: Enzyme Interaction

Research focusing on enzyme-catalyzed reactions highlighted how the presence of a fluorine atom can enhance substrate specificity and enzyme inhibition rates. The study demonstrated that derivatives similar to this compound could effectively modulate enzyme activity, suggesting potential applications in designing enzyme inhibitors for therapeutic purposes.

Synthesis and Applications

The synthesis of this compound typically involves:

- Fluorination of pyridine derivatives

- Various organic reactions such as nucleophilic substitutions and esterifications.

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals targeting cancer and neurological disorders .

Propiedades

IUPAC Name |

3-fluoro-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSBPWGUSHDMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716570 | |

| Record name | 3-Fluoro-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-79-6 | |

| Record name | 3-Fluoro-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.